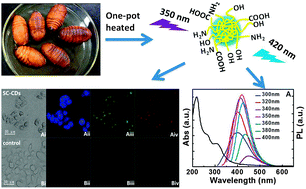Green preparation of nitrogen-doped carbon dots derived from silkworm chrysalis for cell imaging†
Journal of Materials Chemistry B Pub Date: 2015-11-23 DOI: 10.1039/C5TB01999K
Abstract
Carbon dots (CDs) with a high quantum yield have been synthesized by a facile and green one-pot approach under microwaves with silkworm chrysalis (SC) as the natural carbon source, without using any other chemicals/reagents. The morphology and optical properties of the resultant CDs are characterized by TEM, XRD, FT-IR, XPS, UV-vis and photoluminescence (PL). The SC-CDs have an average size of 19 nm, and contain C, O and N with relative contents of ca. 71.32%, 22.96% and 5.72%, respectively. A significant emission at 420 nm at an excitation wavelength of 350 nm is recorded, resulting in a quantum yield of 46% with quinine sulfate (quantum yield 54%) as a reference. In addition to excellent solubility and stability in aqueous medium, the SC-CDs exhibit excitation-dependent photoluminescence with a large Stokes shift of 70 nm. It is further demonstrated that the SC-CDs exhibit a low cytotoxicity at a higher concentration of 15 mg mL−1 and they are able to display bright blue, green and red colors under an inverted fluorescence microscope during cell imaging experiments, showing their vast potential in bioimaging.


Recommended Literature
- [1] A copper-phosphonate network as a high-performance heterogeneous catalyst for the CO2 cycloaddition reactions and alcoholysis of epoxides†
- [2] Large-scale preparation of macro-porous silica microspheres via sol–gel composite particles and a spray drying process†
- [3] Deprotonation of a dinuclear copper complex of 3,5-diamino-1,2,4-triazole for high oxygen reduction activity†
- [4] Back cover
- [5] Polymerized ionic liquid block copolymers for electrochemical energy
- [6] General and physical chemistry
- [7] Temperature-controlled changeable oxygenation selectivity by singlet oxygen with a polymeric photosensitizer†
- [8] Syntheses and post-functionalization of tri-substituted polyalkoxohexavanadates containing tris(alkoxo) ligands†
- [9] Cross-dehydrogenative coupling reactions between arenes (C–H) and carboxylic acids (O–H): a straightforward and environmentally benign access to O-aryl esters
- [10] Unidirectional water transport on a two-dimensional hydrophilic channel with anisotropic superhydrophobic barriers†

Journal Name:Journal of Materials Chemistry B
Research Products
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7
-
Acid Blue 113 (Technical Grade)
CAS no.: 3351-05-1
-
CAS no.: 343-94-2
-
CAS no.: 2944-87-8
-
CAS no.: 91-00-9
-
CAS no.: 75-61-6
-
CAS no.: 465-39-4









